[2-(naphthalen-1-ylamino)-2-oxoethyl] 2-[(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)methylsulfanyl]acetate
Overview
Description
[2-(naphthalen-1-ylamino)-2-oxoethyl] 2-[(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)methylsulfanyl]acetate is a complex organic compound that features a naphthalene ring, a pyrimidine ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(naphthalen-1-ylamino)-2-oxoethyl] 2-[(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)methylsulfanyl]acetate typically involves multiple steps, starting with the preparation of the naphthalene and pyrimidine precursors. One common method involves the reaction of naphthalene with appropriate amines and acylating agents under controlled conditions to form the naphthalen-1-ylamino group. The pyrimidine ring is synthesized separately, often through cyclization reactions involving dicarbonyl compounds and amines. The final step involves coupling the two moieties through esterification or amidation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
[2-(naphthalen-1-ylamino)-2-oxoethyl] 2-[(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)methylsulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The amino and ester groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the naphthalene ring yields naphthoquinones, while reduction of the carbonyl groups yields alcohols .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials .
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors and receptor modulators. The presence of both naphthalene and pyrimidine rings makes it a versatile scaffold for drug design .
Medicine
In medicine, this compound and its derivatives are investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities. The ability to modify its structure allows for the optimization of its pharmacological properties .
Industry
In industry, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It is also employed in the synthesis of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of [2-(naphthalen-1-ylamino)-2-oxoethyl] 2-[(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)methylsulfanyl]acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The naphthalene ring can intercalate with DNA, while the pyrimidine ring can mimic nucleotides, allowing the compound to inhibit DNA replication and transcription. Additionally, the compound can form hydrogen bonds and hydrophobic interactions with proteins, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: This compound features a naphthalene ring and a triazole ring, with similar applications in medicinal chemistry.
2-[(naphthalen-1-yloxy)methyl]oxirane: This compound contains a naphthalene ring and an oxirane ring, used in organic synthesis and materials science.
Uniqueness
The uniqueness of [2-(naphthalen-1-ylamino)-2-oxoethyl] 2-[(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)methylsulfanyl]acetate lies in its combination of naphthalene and pyrimidine rings, which provides a versatile scaffold for various applications. Its ability to undergo multiple types of chemical reactions and its potential in diverse fields make it a valuable compound for research and industry .
Properties
IUPAC Name |
[2-(naphthalen-1-ylamino)-2-oxoethyl] 2-[(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)methylsulfanyl]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S/c1-12-15(19(26)23-20(27)21-12)10-29-11-18(25)28-9-17(24)22-16-8-4-6-13-5-2-3-7-14(13)16/h2-8H,9-11H2,1H3,(H,22,24)(H2,21,23,26,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZYFTNRXASHPAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)CSCC(=O)OCC(=O)NC2=CC=CC3=CC=CC=C32 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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